[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Overview
Description
“[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is an organic compound. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom . The molecular formula of this compound is C11H13NO5 and it has a molecular weight of 239.22 g/mol.
Molecular Structure Analysis
The molecular structure of “[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is represented by the formula C11H13NO5. The InChI code for this compound is 1S/C11H13NO4/c1-7-5-9 (16-6-11 (14)15)3-4-10 (7)12-8 (2)13/h3-5H,6H2,1-2H3, (H,12,13) (H,14,15) .Scientific Research Applications
Synthesis and Antimicrobial Activities : A study by Noolvi et al. (2016) demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Agents : Research by Yar et al. (2006) focused on the synthesis of phenoxy acetic acid derivatives and their evaluation as anti-mycobacterial agents. The derivatives were found to be effective against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006).
In Vitro Antiviral Activity : A study by Shahar Yar et al. (2009) synthesized several substituted phenoxy acetic acid derived pyrazolines and tested them for in vitro cytotoxicity and antiviral activity. However, these compounds did not show specific antiviral activity (Shahar Yar et al., 2009).
Discovery of Antimycobacterial Agents : A study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives with significant activity against Mycobacterium tuberculosis, including drug-resistant strains (Ali & Shaharyar, 2007).
properties
IUPAC Name |
2-(3-acetamido-4-methoxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)12-9-5-8(17-6-11(14)15)3-4-10(9)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFVMMGUVITSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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